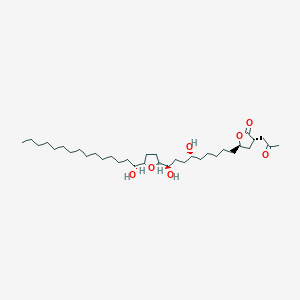
盐酸卡普罗齐
描述
Salcaprozic acid (SPA) is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic properties. SPA is a member of the salicylic acid family and has been found to possess anti-inflammatory, antioxidant, and anticancer properties. In
科学研究应用
药物递送增强
盐酸卡普罗齐主要用作药物递送增强剂。 它通过提高各种药物和化合物的生物利用度,促进其在体内的吸收 .
药物合成
盐酸卡普罗齐用于药物合成。 它参与某些化合物的制造,这些化合物被发现对防止酯水解反应期间形成有色杂质有用 .
双膦酸盐的生产
盐酸卡普罗齐用于双膦酸盐的生产,双膦酸盐是一类用于治疗骨质疏松症和类似疾病的药物。 关于双膦酸盐的“治疗有效量”是指有效治疗、预防、减轻或改善疾病症状的化合物量或其药学上可接受的盐量,无论单独使用还是与载体(例如 SNAC)组合使用 .
杂质去除
使用盐酸卡普罗齐的新型试剂用于在制备盐酸卡普罗齐及其药学上可接受的盐的过程中去除有色杂质 .
厌氧条件
研究发现,在厌氧条件下使用盐酸卡普罗齐可以最大限度地减少有色杂质的形成。 这在某些化学反应和工艺中特别有用 .
盐酸卡普罗酯钠(SNAC)的生产
盐酸卡普罗齐用于生产盐酸卡普罗酯钠(SNAC)。 SNAC 是一种被发现能增强某些药物口服生物利用度的化合物 .
安全和危害
作用机制
Target of Action
Salcaprozic acid, also known as Salcaprozate sodium (SNAC), is primarily targeted towards improving the oral absorption of certain macromolecules with poor bioavailability . It was discovered as part of a screen to identify carrier-based permeation enhancers (PEs) that could “chaperone” poorly permeable payloads across the intestine . The primary targets of Salcaprozic acid are local pH and intestinal absorption .
Mode of Action
It has been suggested that salcaprozic acid forms a complex around the payload (for example, the glucagon-like peptide 1 analog, semaglutide) in the stomach and causes a transient increase in local ph around the molecule . This process is believed to protect the payload against degradation by pepsin and increase its solubility, resulting in an increased concentration-dependent flux of the payload across the gastric mucosa . The payload is then absorbed using a transcellular mechanism as the tablet comes in intimate contact with the epithelium .
Biochemical Pathways
Given its role as an oral absorption promoter, it likely influences pathways related to intestinal absorption and ph regulation .
Pharmacokinetics
It is known that salcaprozic acid is used to improve the oral bioavailability of certain drugs .
Result of Action
The primary result of Salcaprozic acid’s action is the enhanced oral absorption of certain macromolecules, such as peptides, that typically have poor bioavailability . By increasing the local pH and promoting intestinal absorption, Salcaprozic acid allows these molecules to be more effectively absorbed and utilized in the body .
Action Environment
The action of Salcaprozic acid is influenced by the environment within the gastrointestinal tract. Factors such as the presence of other substances in the stomach, the pH of the stomach, and the physical contact of the tablet with the epithelium can all impact the efficacy of Salcaprozic acid .
属性
IUPAC Name |
8-[(2-hydroxybenzoyl)amino]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKDCUDSORUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171523 | |
| Record name | Salcaprozic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183990-46-7 | |
| Record name | Salcaprozic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183990467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salcaprozic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[(2-hydroxybenzoyl)amino]octanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALCAPROZIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88E147FCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any ongoing clinical trials investigating the efficacy of salcaprozic acid?
A2: Yes, as of the publication dates of the provided research, salcaprozic acid sodium salt was undergoing clinical trials. [, ] Unfortunately, the abstracts lack specific details about the trial phases, patient populations, or outcome measures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)


![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)








